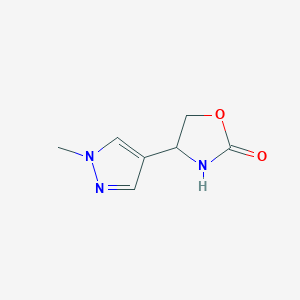
5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole typically involves the reaction of azetidine derivatives with triazole precursors. One common method involves the use of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, which is dissolved in acetonitrile and stirred at 65°C for several hours. The reaction is then quenched with water and extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azetidine or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound .
科学的研究の応用
5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole is unique due to its specific combination of azetidine and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC名 |
5-(azetidin-3-yloxymethyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)4-12-6-2-8-3-6/h5-6,8H,2-4H2,1H3 |
InChIキー |
YKMHDBZZBYANJI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





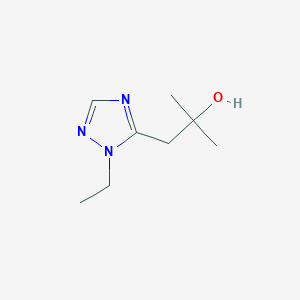
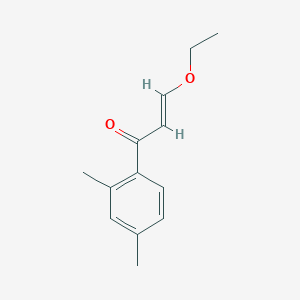
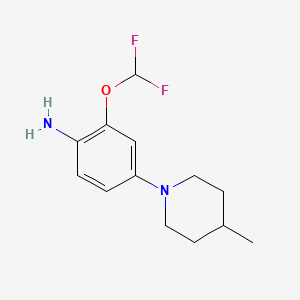

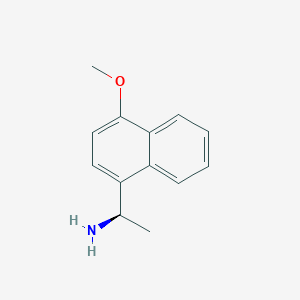

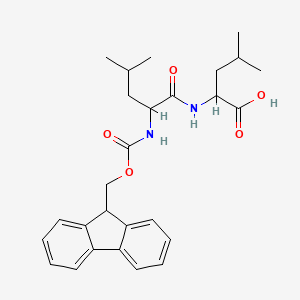

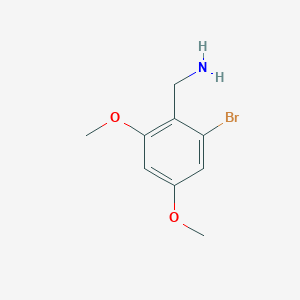
![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
